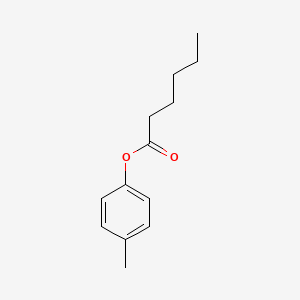
p-Tolyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Tolyl hexanoate: is an organic compound with the molecular formula C13H18O2. It is an ester derived from hexanoic acid and p-tolyl alcohol. The compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a hexanoate group attached to a p-tolyl group, which is a benzene ring substituted with a methyl group at the para position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: p-Tolyl hexanoate can be synthesized through the esterification of hexanoic acid with p-tolyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of hexanoic acid and p-tolyl alcohol into a reactor, where they are mixed with a catalyst and heated. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: p-Tolyl hexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanoic acid and p-tolyl alcohol.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles (e.g., nitric acid for nitration, sulfuric acid for sulfonation) under controlled conditions.
Major Products Formed:
Hydrolysis: Hexanoic acid and p-tolyl alcohol.
Reduction: p-Tolyl hexanol.
Substitution: Substituted p-tolyl hexanoates (e.g., nitro-p-tolyl hexanoate).
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Tolyl hexanoate is used as an intermediate in organic synthesis. It serves as a starting material for the preparation of various derivatives and is employed in the study of esterification and hydrolysis reactions.
Biology: In biological research, this compound is used as a model compound to study the metabolism of esters in living organisms. It helps in understanding the enzymatic processes involved in ester hydrolysis and the role of esterases.
Medicine: While this compound itself is not widely used in medicine, its derivatives have potential applications in drug development. The compound’s structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the fragrance industry, this compound is valued for its pleasant aroma and is used in the formulation of perfumes and scented products. It is also used as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of p-tolyl hexanoate primarily involves its hydrolysis to hexanoic acid and p-tolyl alcohol. In biological systems, this hydrolysis is catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols. The resulting hexanoic acid and p-tolyl alcohol can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
p-Tolyl acetate: An ester derived from acetic acid and p-tolyl alcohol.
p-Tolyl butyrate: An ester derived from butyric acid and p-tolyl alcohol.
p-Tolyl propionate: An ester derived from propionic acid and p-tolyl alcohol.
Comparison: p-Tolyl hexanoate is unique among these similar compounds due to its longer carbon chain, which imparts different physical and chemical properties. For example, this compound has a higher boiling point and different solubility characteristics compared to p-tolyl acetate, p-tolyl butyrate, and p-tolyl propionate. These differences make this compound suitable for specific applications in the fragrance and flavor industries.
Eigenschaften
CAS-Nummer |
68141-11-7 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(4-methylphenyl) hexanoate |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-6-13(14)15-12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
CUKVJQWRXQTFRF-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C |
Kanonische SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C |
Key on ui other cas no. |
68141-11-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















